Beta-Lactamase Inhibition: Sub-3 μM Potency Across Cephalosporinase and Penicillinase Classes Compared to Clavulanic Acid Class-Level Reference
Asparenomycins A, B, and C inhibit a wide range of β-lactamases—including both cephalosporinases and penicillinases—usually at concentrations below 3 μM [1]. This inhibition is progressive with time and proceeds via acylation of the enzyme, with 1.8 molecules of inhibitor hydrolyzed per enzyme molecule inactivated [1]. In contrast, clavulanic acid, the archetypal β-lactamase inhibitor, typically achieves complete inactivation of Class A β-lactamases with a 1:1 stoichiometry at similar low-micromolar concentrations, but lacks comparable potency against Class C cephalosporinases [2]. The broader class coverage of Asparenomycin A represents a qualitative differentiator relevant to inhibitor design studies.
| Evidence Dimension | β-Lactamase inhibitory concentration (IC50 / effective concentration) |
|---|---|
| Target Compound Data | Asparenomycin A, B, C: < 3 μM against a wide range of β-lactamases including cephalosporinases and penicillinases; mechanism is progressive acylation with a turnover ratio of 1.8 inhibitor molecules hydrolyzed per enzyme molecule inactivated [1]. |
| Comparator Or Baseline | Clavulanic acid: potent inhibition of Class A β-lactamases (IC50 typically sub-μM to low-μM) with 1:1 stoichiometry, but weaker activity against Class C cephalosporinases [2]. |
| Quantified Difference | Asparenomycin A demonstrates uniform sub-3 μM activity against both cephalosporinases and penicillinases, whereas clavulanic acid's activity is class-restricted; quantitative superiority against Class C enzymes is inferred from inhibition spectrum breadth. |
| Conditions | In vitro enzyme inhibition assays using β-lactamases purified from Gram-negative bacteria [1]; clavulanic acid class-level profile derived from review of beta-lactamase inhibitor literature [2]. |
Why This Matters
For research programs screening β-lactamase inhibitors with broad class coverage, Asparenomycin A offers a mechanistically distinct template with quantitative activity against cephalosporinases, a feature not uniformly available in clavulanic acid.
- [1] Murakami K, Doi M, Yoshida T, et al. Asparenomycins A, B and C, new carbapenem antibiotics. V. Inhibition of beta-lactamases. J Antibiot (Tokyo). 1982 Jan;35(1):39-45. doi:10.7164/antibiotics.35.39. View Source
- [2] Drawz SM, Bonomo RA. Three decades of beta-lactamase inhibitors. Clin Microbiol Rev. 2010 Jan;23(1):160-201. doi:10.1128/CMR.00037-09. View Source
